4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZXGXVWTYXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and isoxazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
- CAS Number : 956449-75-5
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 241.63 g/mol
- Structural Features :
Table 1: Structural and Physicochemical Comparisons
*Calculated from molecular formula.
Key Comparative Insights
Structural Modifications and Bioactivity: The nitro-substituted derivative (1006441-88-8) exhibits higher molecular weight and polarity due to the nitro group, which may enhance interactions with biological targets (e.g., enzymes or receptors) . This aligns with studies on nitro-containing pyrazoles showing antibacterial activity .
Synthetic Considerations :
- Synthesis of these compounds typically involves alkylation or esterification reactions. For example, the parent compound may be synthesized via coupling of 4-chloropyrazole with a pre-functionalized isoxazole intermediate .
Physicochemical Properties :
- The parent compound (241.63 g/mol) has lower molecular weight than nitro derivatives (286.63 g/mol), suggesting differences in crystallinity and melting points .
- The benzyl-substituted analog (926205-49-4) introduces aromaticity, which could impact UV absorption and stability .
Safety and Handling :
Biological Activity
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS No. 956449-75-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 241.63 g/mol. Its structure includes a pyrazole ring, an isoxazole moiety, and a carboxylic acid functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.63 g/mol |
| CAS Number | 956449-75-5 |
| Chemical Structure | Structure |
Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various kinases. For instance, it has shown selective inhibition against the Akt family of kinases, which are crucial in cell survival and proliferation pathways. The compound demonstrated an IC50 value of 61 nM against Akt1, indicating significant potency compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited IC50 values of 7.76 µM against HCT116 (colon cancer) and 9.76 µM against OVCAR-8 (ovarian cancer) cell lines . These findings suggest that the compound may serve as a potential therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves the binding to the ATP-binding site of kinases, thereby inhibiting their activity. Structural studies have shown that the compound forms hydrogen bonds with critical amino acids in the active site of kinases, disrupting their function .
Study on Cancer Cell Lines
A study conducted by researchers evaluated the effects of this compound on various cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that the compound induced cell cycle arrest and exhibited synergistic effects when combined with standard chemotherapeutic agents .
Neurodegenerative Disease Models
Another significant area of research involves the modulation of pathways implicated in neurodegenerative diseases. The compound was tested for its ability to inhibit ASK1 kinase, which plays a role in apoptosis and inflammation associated with conditions like amyotrophic lateral sclerosis (ALS). The findings revealed that it could effectively reduce ASK1 activity in cellular models .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-Cl at ~140 ppm, isoxazole CH₃ at ~2.3 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for small-molecule structures .
- IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and isoxazole/pyrazole ring vibrations (~1600 cm⁻¹) .
Note : For polymorphic forms, variable-temperature XRD is recommended .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in enzyme inhibition or cytotoxicity data often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Solubility issues : Use DMSO stocks >10 mM may induce aggregation; optimize with co-solvents (e.g., PEG-400) .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
Recommendation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
What computational strategies are suitable for predicting the compound’s binding modes with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues for hydrogen bonding: pyrazole Cl and carboxylic acid .
- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with activity using MOE or RDKit .
Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .
How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Advanced Research Question
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings; optimize ligand ratios to minimize palladium residues .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Workup strategies : Use flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (MeOH/H₂O) for purification .
Key metric : Aim for >85% yield and <2% impurities (HPLC purity) .
What are the challenges in characterizing the compound’s stability under physiological conditions?
Advanced Research Question
- pH-dependent degradation : Carboxylic acid deprotonation (pKa ~3.5) increases solubility but may promote esterification in serum .
- Light sensitivity : UV-Vis studies show photodegradation at 254 nm; store in amber vials .
- Thermal stability : TGA/DSC reveals decomposition >200°C, but accelerated stability testing (40°C/75% RH) is critical for shelf-life .
Mitigation : Lyophilize with trehalose for long-term storage .
How does the compound’s regioselectivity in substitution reactions compare to its structural analogs?
Basic Research Question
The chloro-pyrazole moiety directs electrophiles to the C-5 position due to electron-withdrawing effects, while the isoxazole methyl group sterically hinders C-4 substitution. Comparatively:
- 4-Chloro-3-ethyl-pyrazole analogs : Exhibit higher reactivity at C-3 due to ethyl’s inductive effect .
- Methylisoxazole vs. phenylisoxazole : Electron-donating methyl groups reduce ring electrophilicity, slowing SNAr reactions .
What strategies are effective in overcoming low bioavailability in preclinical studies?
Advanced Research Question
- Prodrug design : Convert carboxylic acid to ethyl ester (improves logP by ~1.5 units) .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance plasma half-life .
- Salt formation : Sodium or lysine salts improve aqueous solubility (test via shake-flask method) .
In vivo validation : Monitor pharmacokinetics in rodent models with LC-MS/MS quantification .
How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Basic Research Question
- Kinetic assays : Measure Km/Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
- Fluorescent probes : Use TAMRA-labeled analogs for FRET-based real-time monitoring .
Controls : Include known inhibitors (e.g., indomethacin for COX-2) and inactive enantiomers .
What are the best practices for resolving crystallographic disorder in the compound’s structure?
Advanced Research Question
- Multi-temperature data collection : Collect datasets at 100 K and 298 K to identify dynamic disorder .
- SHELXL constraints : Apply RIGU/SADI commands to refine disordered methyl/chloro groups .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C-H⋯O) contributing to packing .
Case study : A 2011 Acta Cryst. study resolved disorder in a chloro-pyrazole derivative via anisotropic refinement of Cl atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
